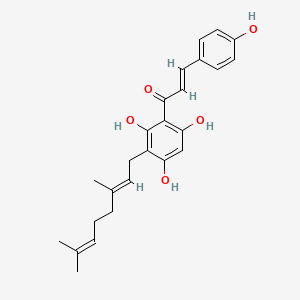

3'-Geranylchalconaringenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Geranylchalconaringenin is a naturally occurring prenylated chalcone, a type of flavonoid. It is found in hops and beer and has garnered attention due to its potential therapeutic properties. This compound is known for its moderate inhibition of α-amylase and competitive and irreversible inhibition of α-glucosidase, making it a subject of interest in the field of medicinal chemistry .

Méthodes De Préparation

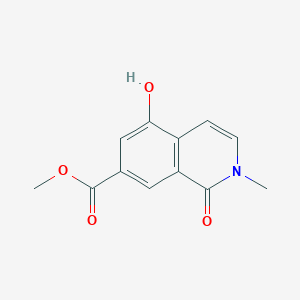

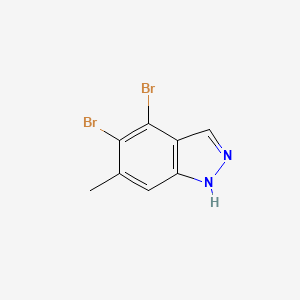

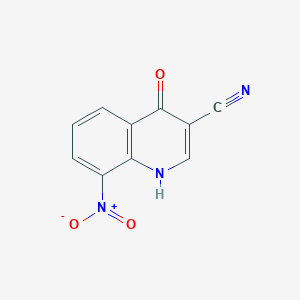

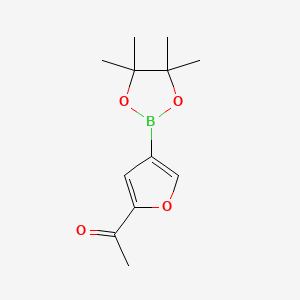

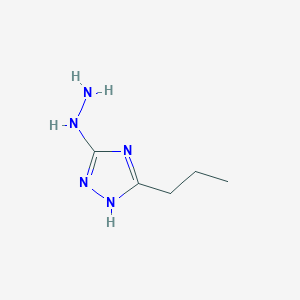

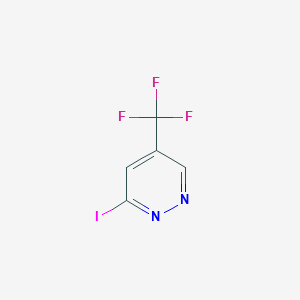

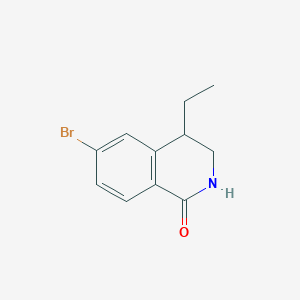

The synthesis of 3’-Geranylchalconaringenin involves key steps such as regioselective iodination and Suzuki coupling reactions. These methods are crucial for obtaining the compound in its natural form. The synthetic route typically starts with the iodination of a precursor molecule, followed by a Suzuki coupling reaction to introduce the geranyl group

Analyse Des Réactions Chimiques

3’-Geranylchalconaringenin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: It can reduce the carbonyl group in the chalcone structure.

Substitution: The geranyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

3’-Geranylchalconaringenin has been extensively studied for its pharmacological properties. Some of its notable applications include:

Antidiabetic Activity: It shows moderate inhibition of α-amylase and competitive and irreversible inhibition of α-glucosidase, which are crucial enzymes in carbohydrate metabolism.

Antioxidant Properties: The compound exhibits significant antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems.

Anti-inflammatory Effects: It has been shown to reduce inflammation by modulating various signaling pathways.

Potential Therapeutic Agent for Non-Alcoholic Fatty Liver Disease (NAFLD): Studies have indicated that 3’-Geranylchalconaringenin can reduce lipid accumulation in liver cells and activate the AMP-activated protein kinase pathway, making it a potential candidate for treating NAFLD.

Mécanisme D'action

The mechanism of action of 3’-Geranylchalconaringenin involves its interaction with various molecular targets. It competitively and irreversibly inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels. Additionally, the compound activates the AMP-activated protein kinase pathway, which plays a crucial role in regulating lipid metabolism and energy homeostasis .

Comparaison Avec Des Composés Similaires

3’-Geranylchalconaringenin can be compared with other prenylated chalcones and naringenins. Some similar compounds include:

Prenylchalconaringenin: Another prenylated chalcone with similar inhibitory properties against digestive enzymes.

Prenylnaringenin: Found in hops and beer, known for its estrogenic activity.

Naringenin: A flavonoid with antioxidant and anti-inflammatory properties.

What sets 3’-Geranylchalconaringenin apart is its unique geranyl group, which enhances its biological activity and potential therapeutic applications.

Propriétés

Numéro CAS |

189299-03-4 |

|---|---|

Formule moléculaire |

C25H28O5 |

Poids moléculaire |

408.5 g/mol |

Nom IUPAC |

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7+ |

Clé InChI |

GVXVZXDPRNGAOE-ZCFXJLACSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |

SMILES canonique |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)

![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)

![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)